3-Ethyl-2-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

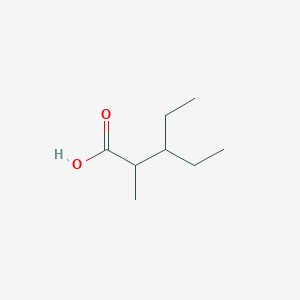

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZRHSSXERCEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid

This technical guide provides a comprehensive overview of 3-Ethyl-2-methylpentanoic acid, intended for researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a plausible synthesis protocol, and discusses its known safety and hazard information. Due to the limited availability of direct experimental data, information on analogous compounds and general chemical principles are referenced to provide a thorough understanding.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| CAS Number | 600716-77-6 | PubChem[1] |

| Canonical SMILES | CCC(CC)C(C)C(=O)O | PubChem[1] |

| InChI | InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

Synthesis of this compound

The following represents a plausible experimental protocol for the synthesis of this compound based on the principles of malonic ester synthesis and established procedures for structurally similar compounds.

Experimental Protocol: Malonic Ester Synthesis

Objective: To synthesize this compound via the dialkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

1-bromoethane

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a strong base, deprotonating the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.[2][3]

-

First Alkylation: To the solution of the enolate, add 1-bromoethane dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the 1-bromoethane in an Sₙ2 reaction to form diethyl ethylmalonate. The reaction mixture is typically heated to reflux to ensure complete reaction.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide to deprotonate the remaining acidic α-hydrogen. Subsequently, add 2-bromobutane dropwise and heat the mixture to reflux. This second alkylation step introduces the sec-butyl group, resulting in the formation of diethyl (1-methylpropyl)(ethyl)malonate.

-

Saponification: After the second alkylation is complete, the diester is saponified by adding a solution of sodium hydroxide and heating the mixture to reflux. This step hydrolyzes both ester groups to form the corresponding dicarboxylate salt.[2]

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidification protonates the dicarboxylate to form the unstable dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield this compound.

-

Workup and Purification: The product is extracted from the aqueous solution using diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by fractional distillation.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, metabolic pathways, or involvement in signaling pathways of this compound.

However, it is a short-chain fatty acid (SCFA). Some SCFAs are known to be produced by gut microbiota and can have various physiological effects. For instance, some fungal metabolites, which include short-chain fatty acids like 3-methylpentanoic acid, have been reported to exhibit antimicrobial potential.[4] Further research is required to determine if this compound possesses any significant biological properties.

Spectroscopic Data

For reference, spectroscopic information for a structurally related compound, ethyl 2-methylpentanoate (B1260403) , is available.[5][6][7] While not identical, the spectra of this ester would share some features with the target carboxylic acid, particularly in the alkyl regions of the NMR spectrum. The mass spectrum of ethyl 3-methylpentanoate (B1260497) is also available and shows a molecular ion peak corresponding to its molecular weight.[8]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The following diagram outlines the logical relationship of the IUPAC nomenclature for this compound.

References

- 1. This compound | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-methylpentanoate | C8H16O2 | CID 62902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 8. Pentanoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid: Structure, Properties, and Biological Significance

For: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its structure and predicted properties based on established chemical principles and data from closely related analogs. This document also outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of similar aliphatic carboxylic acids, which can be adapted for this compound. Furthermore, we explore the potential biological activities and signaling pathways this molecule may influence, drawing parallels with the known functions of other short-chain and branched-chain fatty acids as signaling molecules in cellular processes relevant to drug discovery and development.

Core Compound Identification and Structure

This compound is a saturated fatty acid with a molecular formula of C8H16O2.[1][2][3][] Its structure features a pentanoic acid backbone with ethyl and methyl substitutions at the 3 and 2 positions, respectively.

IUPAC Name: this compound[1][2][3][] CAS Number: 600716-77-6[1][3] Molecular Formula: C8H16O2[1][2][3][] Canonical SMILES: CCC(CC)C(C)C(=O)O[1][2][3][] InChI: InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[1][2][3][]

Caption: 2D structure of this compound.

Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | Computed by PubChem[1][2][3][] |

| Boiling Point | 214-225 °C (for isomer 2-ethyl-3-methylpentanoic acid) | Experimental[5] |

| XLogP3 | 2.7 | Computed by XLogP3[1] |

| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Rotatable Bond Count | 4 | Computed by Cactvs[1] |

| pKa | 4.83 ± 0.25 (for isomer 2-ethyl-3-methylpentanoic acid) | Predicted |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been documented for this compound, as a branched-chain fatty acid (BCFA), it may share functional similarities with other short-chain fatty acids (SCFAs) and BCFAs. These molecules are recognized as important microbial metabolites that act as signaling molecules.[1][2][6]

The primary mechanisms of action for SCFAs are the activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[1][6][7] Activation of these GPCRs can initiate various intracellular signaling cascades that influence metabolic regulation, immune responses, and appetite.[2][6][8] HDAC inhibition by SCFAs can lead to increased histone acetylation, thereby modulating gene expression, and has been linked to anti-inflammatory and anti-cancer effects.[6][7]

Given these precedents, a hypothetical signaling pathway for this compound is proposed below, illustrating its potential interaction with these key cellular targets.

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of branched-chain aliphatic carboxylic acids. These can be adapted for this compound.

Synthesis: Malonic Ester Synthesis (Adapted)

A common method for synthesizing substituted carboxylic acids is the malonic ester synthesis.

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

First Alkylation: The enolate is reacted with a primary or secondary alkyl halide (e.g., 2-bromobutane) in an SN2 reaction to add the first alkyl group.

-

Second Deprotonation and Alkylation: The process is repeated with another equivalent of base and a different alkyl halide (e.g., bromoethane) to add the second alkyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is then hydrolyzed with aqueous acid and heated. This converts the ester groups to carboxylic acids, and the subsequent heat causes decarboxylation to yield the final carboxylic acid product.

Purification: Acid-Base Extraction and Distillation

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.

Protocol:

-

Dissolution: The crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether).

-

Base Wash: The organic solution is washed with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Separation: The aqueous layer is separated.

-

Acidification: The aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylate, causing the carboxylic acid to precipitate or form an oil.

-

Extraction: The purified carboxylic acid is extracted back into an organic solvent.

-

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

-

Distillation: The resulting liquid can be further purified by fractional distillation under reduced pressure.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of 10-13 ppm.[9][10][11][12][13] Protons on the carbon alpha to the carbonyl group will typically resonate between 2.0 and 2.5 ppm.[11] The other aliphatic protons will appear further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[12][13][14] The aliphatic carbons will appear in the upfield region of the spectrum.

4.3.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two main absorption bands:[9][15][16]

-

A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.[9][15][16]

-

A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹ for a saturated, dimerized acid.[9][15][16]

4.3.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, short-chain carboxylic acids often show characteristic fragmentation patterns, including the loss of an -OH group (M-17) and the loss of a -COOH group (M-45).[12][13][17]

Conclusion

While this compound is not extensively characterized in scientific literature, its structural features suggest it belongs to the class of branched-chain fatty acids with potential roles as signaling molecules. This guide provides a foundational understanding of its predicted properties and outlines robust, adaptable experimental protocols for its synthesis and characterization. The exploration of its potential biological activities, based on the known functions of related SCFAs and BCFAs, offers a starting point for future research into its physiological significance and therapeutic potential. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. This compound | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Short-chain fatty acids in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ombrelab.com [ombrelab.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Synthesis of 3-Ethyl-2-methylpentanoic Acid Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining stereoisomers of 3-Ethyl-2-methylpentanoic acid. Given the importance of stereochemistry in pharmacology and drug development, this document details methodologies for both racemic and stereoselective synthesis, including asymmetric synthesis and enzymatic resolution. The content is structured to provide actionable experimental protocols, comparative data, and clear visual representations of the synthetic pathways.

Introduction to Stereoisomers of this compound

This compound possesses two chiral centers at carbons 2 and 3, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. The precise control over the stereochemical outcome of the synthesis is crucial as different stereoisomers can exhibit distinct biological activities.

Racemic Synthesis of this compound

A common strategy for the synthesis of a racemic mixture of this compound involves the alkylation of an enolate. A plausible, though not explicitly detailed in the provided literature, method is the alkylation of a substituted malonic ester.

Experimental Protocol: Malonic Ester Synthesis (Proposed)

-

Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

-

First Alkylation: The enolate is reacted with a suitable ethylating agent, such as ethyl bromide, to introduce the ethyl group at the alpha-carbon.

-

Second Alkylation: The resulting ethylmalonic ester is again treated with a strong base to form an enolate, which is then reacted with 2-bromobutane. This step introduces the sec-butyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide (B78521), followed by acidification.[1] Gentle heating of the acidified solution leads to decarboxylation, yielding a racemic mixture of this compound.[1]

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis provides a direct route to enantiomerically enriched stereoisomers. The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful and well-established method for achieving high levels of stereocontrol in alkylation reactions.[2][3][4] The following protocol is adapted from a similar synthesis of (2S)-2,3-dimethylbutanoic acid.[4]

Diastereoselective Alkylation using an Evans Chiral Auxiliary

This approach involves three main steps: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the desired carboxylic acid.[4]

Workflow for Asymmetric Synthesis

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

-

Add 1-iodobutane (B1219991) (1.5 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride, allow the mixture to warm to room temperature, and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. Purification by flash column chromatography is performed to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

-

Dissolve the purified N-alkylated oxazolidinone in a 4:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

Expected Data

The following table presents representative data for diastereoselective alkylations using Evans auxiliaries, based on similar reactions reported in the literature.

| Stereocenter | Alkylating Agent | Diastereomeric Excess (de) | Yield (%) |

| C2-Methyl | Methyl Iodide | >95% | 85-95% |

| C3-Ethyl | Ethyl Bromide | >90% | 80-90% |

| Note: Data is representative and may vary based on specific reaction conditions. |

Enzymatic Kinetic Resolution

An alternative approach to obtaining enantiomerically pure forms of this compound is through the kinetic resolution of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer.[5]

General Workflow for Enzymatic Resolution

Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.

Experimental Protocol

-

Esterification: The racemic this compound is first converted to its corresponding ester, for example, the ethyl ester, using standard methods such as Fischer esterification.

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer) containing a lipase (B570770) (e.g., from Candida rugosa). The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the pH is maintained by the addition of a base (e.g., NaOH solution) to neutralize the acid formed. The progress of the reaction is monitored by techniques like chiral GC or HPLC until approximately 50% conversion is reached.

-

Workup and Separation: The reaction mixture is acidified, and the unreacted ester and the formed carboxylic acid are extracted with an organic solvent. The carboxylic acid can be separated from the ester by extraction with an aqueous base. The unreacted ester remains in the organic layer. The aqueous layer is then re-acidified and extracted to recover the enantiomerically enriched carboxylic acid. Both the recovered ester and the carboxylic acid can be further purified by column chromatography.[5]

Expected Data

The success of a kinetic resolution is determined by the enantiomeric excess of the product and the unreacted starting material.

| Product | Enantiomeric Excess (ee) | Yield (%) |

| Carboxylic Acid | >98% | ~45% |

| Unreacted Ester | >98% | ~45% |

| Note: Data is representative and depends on the specific enzyme and reaction conditions. |

Conclusion

The synthesis of stereoisomers of this compound can be achieved through various strategies. While racemic synthesis provides access to a mixture of all stereoisomers, stereoselective methods are essential for obtaining specific, biologically active compounds. Asymmetric synthesis using chiral auxiliaries offers a direct route to enantiomerically enriched products with high stereocontrol. Alternatively, enzymatic kinetic resolution provides an effective method for separating enantiomers from a racemic mixture. The choice of synthetic route will depend on the desired stereoisomer, the required level of enantiopurity, and the scalability of the process. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Biological Activity of 3-Ethyl-2-methylpentanoic Acid: A Technical Whitepaper

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. While specific biological data for this compound is scarce, its structural similarity to known neurologically active compounds, such as valproic acid and its isomer derivatives, suggests a potential for biological activity, particularly in the central nervous system. This whitepaper aims to consolidate the available information on related compounds to provide a predictive framework for the potential biological profile of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 600716-77-6 | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Potential Biological Activities and Mechanisms of Action

Based on the known activities of its structural analogs, this compound is hypothesized to possess anticonvulsant properties. The primary mechanisms of action for related branched-chain fatty acids involve the modulation of neurotransmitter systems and ion channels.

Modulation of GABAergic Neurotransmission

Valproic acid, a well-characterized branched-chain fatty acid, exerts its anticonvulsant effects in part by increasing the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][3][4] This is achieved through multiple mechanisms:

-

Inhibition of GABA degradation: Valproic acid inhibits GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes responsible for the breakdown of GABA.[2][5]

-

Increased GABA synthesis: It may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[2]

It is plausible that this compound could share these mechanisms to enhance GABAergic inhibition in the central nervous system.

Inhibition of Ion Channels

Another key mechanism of action for valproic acid and its analogs is the blockade of voltage-gated sodium and calcium channels.[2][6] By inhibiting these channels, the neuronal excitability is reduced, which contributes to the anticonvulsant effect. The potency of this inhibition can be influenced by the specific branching and stereochemistry of the fatty acid.[7]

Inferred Quantitative Data (Based on Analogs)

Direct quantitative data such as IC50 or EC50 values for this compound are not available. However, data from structurally related compounds can provide an estimate of potential potency. For instance, valnoctamide, the amide of a structural isomer (2-ethyl-3-methylpentanoic acid), has shown greater anticonvulsant potency than valproic acid in some animal models.[8]

Further experimental investigation is required to determine the specific quantitative activity of this compound.

Experimental Protocols

Should researchers wish to investigate the biological activity of this compound, the following established experimental protocols for assessing anticonvulsant activity would be appropriate.

In Vivo Anticonvulsant Screening

Standardized animal models are crucial for the initial screening of anticonvulsant compounds.

a) Maximal Electroshock (MES) Seizure Test:

-

Principle: This test induces a generalized tonic-clonic seizure by electrical stimulation and is used to identify compounds effective against generalized tonic-clonic seizures.

-

Procedure:

-

Administer the test compound (this compound) to a group of mice or rats at various doses.

-

After a predetermined time for drug absorption, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[9][10][11]

-

b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Principle: This test uses a chemical convulsant (pentylenetetrazole) to induce clonic seizures and is used to identify compounds effective against absence seizures.

-

Procedure:

-

Administer the test compound to a group of mice at various doses.

-

After the appropriate absorption time, inject a dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures.

-

Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.[9][12]

-

In Vitro Electrophysiological Assays

Patch-clamp electrophysiology on cultured neurons can be used to directly assess the effects of the compound on ion channel function.

-

Procedure:

-

Prepare primary neuronal cultures or use immortalized neuronal cell lines.

-

Perform whole-cell patch-clamp recordings to measure voltage-gated sodium and calcium currents.

-

Apply this compound at various concentrations to the bath solution.

-

Measure the effect of the compound on the current amplitude and kinetics to determine its inhibitory properties and calculate the IC50.[6]

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways that this compound might modulate, based on the known mechanisms of valproic acid.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the initial screening and characterization of the anticonvulsant activity of a novel compound like this compound.

References

- 1. This compound | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Seizure control by ketogenic diet-associated medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valnoctamide - Wikipedia [en.wikipedia.org]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpp.com [ijpp.com]

- 11. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Metabolic Pathway of 3-Ethyl-2-methylpentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathway of 3-Ethyl-2-methylpentanoic acid has not been explicitly elucidated in publicly available scientific literature. The following guide presents a putative metabolic pathway based on well-established principles of branched-chain fatty acid metabolism, drawing analogies from the degradation of structurally similar compounds such as phytanic acid and valproic acid. The experimental protocols and quantitative data are derived from studies of these analogous pathways and should be adapted and validated for this compound.

Introduction

This compound is a branched-chain carboxylic acid. Due to the presence of methyl and ethyl branches, particularly the methyl group at the α-position and an ethyl group at the β-position, its metabolism is predicted to deviate from the typical mitochondrial β-oxidation spiral that catabolizes straight-chain fatty acids. The steric hindrance imposed by these branches, especially at the β-carbon, suggests that an initial preparatory step, likely α-oxidation, is required before the carbon skeleton can be further degraded. This guide proposes a multi-step metabolic pathway involving activation, α-oxidation, and subsequent β-oxidation of the resulting shorter-chain fatty acid.

Proposed Metabolic Pathway

The proposed metabolic pathway for this compound is a multi-stage process hypothesized to occur across different cellular compartments, primarily the peroxisome and the mitochondrion. The initial steps are focused on overcoming the structural hindrance for β-oxidation.

Stage 1: Acyl-CoA Synthesis (Activation)

Prior to any oxidative steps, this compound must be activated by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase.

-

Reaction: this compound + ATP + CoASH → 3-Ethyl-2-methylpentanoyl-CoA + AMP + PPi

-

Enzyme: Long-chain acyl-CoA synthetase (or a medium-chain specific variant)

-

Cellular Location: Endoplasmic reticulum or peroxisomal membrane

Stage 2: Peroxisomal α-Oxidation

Due to the ethyl group at the β-carbon, direct β-oxidation is sterically hindered. Therefore, a peroxisomal α-oxidation pathway, analogous to that for phytanic acid, is proposed.[1][2][3][4] This process removes a single carbon atom from the carboxyl end.

-

Hydroxylation: 3-Ethyl-2-methylpentanoyl-CoA is hydroxylated at the α-carbon.

-

Product: 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA

-

Enzyme: A phytanoyl-CoA hydroxylase-like enzyme

-

-

Decarboxylation: The 2-hydroxyacyl-CoA is cleaved to form a one-carbon-shorter aldehyde and formyl-CoA.

-

Products: 2-Ethyl-1-methylbutanal and Formyl-CoA

-

Enzyme: A 2-hydroxyphytanoyl-CoA lyase-like enzyme

-

-

Oxidation: The resulting aldehyde is oxidized to a carboxylic acid.

-

Product: 2-Ethyl-methylbutanoic acid

-

Enzyme: An aldehyde dehydrogenase

-

Stage 3: Mitochondrial β-Oxidation

The product of α-oxidation, 2-Ethyl-methylbutanoic acid, can now be activated to its CoA ester and undergo mitochondrial β-oxidation. The presence of the α-methyl group may still pose some challenges, but β-oxidation can proceed.

-

Activation: 2-Ethyl-methylbutanoic acid is converted to 2-Ethyl-methylbutanoyl-CoA.

-

Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

-

Thiolysis: A β-ketothiolase cleaves the molecule, releasing propionyl-CoA and butanoyl-CoA.

The final products, propionyl-CoA and butanoyl-CoA, can then enter central metabolic pathways. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, while butanoyl-CoA will undergo further rounds of β-oxidation to yield two molecules of acetyl-CoA.

Alternative and Conjugation Pathways

Similar to the metabolism of valproic acid, a branched-chain fatty acid therapeutic, this compound could also be a substrate for conjugation reactions or cytochrome P450-mediated oxidation as minor pathways.[5][6][7]

-

Glucuronidation: The carboxylic acid group can be conjugated with glucuronic acid, facilitating excretion. This is a major route for valproic acid metabolism.[5][7]

-

CYP-mediated Oxidation: Cytochrome P450 enzymes could hydroxylate the molecule at various positions, creating more polar metabolites for excretion.[7]

Visualization of the Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Quantitative Data from Analogous Pathways

The following table summarizes kinetic data for enzymes involved in analogous branched-chain fatty acid metabolic pathways. These values provide a baseline for expected enzymatic activities in the proposed pathway for this compound.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Pathway |

| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | 10-50 | 0.1-0.5 | Phytanic Acid α-Oxidation |

| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxyphytanoyl-CoA | 5-20 | 1-5 | Phytanic Acid α-Oxidation |

| Aldehyde Dehydrogenase | Pristanal | 100-500 | 10-100 | Phytanic Acid α-Oxidation |

| UGT1A6 | Valproic Acid | 300-600 | 2-8 | Valproic Acid Glucuronidation |

| CYP2C9 | Valproic Acid | 50-150 | 0.05-0.2 | Valproic Acid Oxidation |

Data are representative values from literature and may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to investigate the metabolic pathway of this compound. These are based on established protocols for studying the metabolism of other branched-chain fatty acids.

Protocol 1: In Vitro Metabolism using Liver Microsomes and Hepatocytes

Objective: To identify the primary metabolites of this compound and determine the involvement of CYP enzymes and glucuronidation.

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a relevant species (e.g., rat, human) using a two-step collagenase perfusion method.

-

Microsome Preparation: Prepare liver microsomes by differential centrifugation of liver homogenates.

-

Incubation:

-

Incubate this compound (e.g., at 10, 50, 100 µM) with hepatocytes or microsomes.

-

For microsomes, include necessary cofactors: NADPH for CYP-mediated reactions, and UDPGA for glucuronidation reactions.

-

Run parallel incubations with known inhibitors of specific CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) to identify the involved enzymes.

-

-

Sample Analysis:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Protocol 2: Enzyme Assays for α-Oxidation Activity

Objective: To determine if 3-Ethyl-2-methylpentanoyl-CoA is a substrate for α-oxidation enzymes.

Methodology:

-

Substrate Synthesis: Chemically synthesize 3-Ethyl-2-methylpentanoyl-CoA.

-

Enzyme Source: Use purified recombinant enzymes (e.g., phytanoyl-CoA hydroxylase) or cell lysates from tissues with high peroxisomal activity (e.g., liver).

-

Hydroxylase Assay:

-

Incubate 3-Ethyl-2-methylpentanoyl-CoA with the enzyme source in the presence of necessary cofactors (Fe²⁺, ascorbate, α-ketoglutarate).

-

Monitor the formation of 2-Hydroxy-3-ethyl-2-methylpentanoyl-CoA by LC-MS.

-

-

Lyase Assay:

-

Incubate the hydroxylated product with a lyase enzyme source and thiamine (B1217682) pyrophosphate (TPP).

-

Measure the production of the aldehyde product (2-Ethyl-1-methylbutanal) using a derivatizing agent (e.g., dinitrophenylhydrazine) followed by HPLC, or by GC-MS.

-

Protocol 3: Stable Isotope Tracing in Cultured Cells

Objective: To trace the metabolic fate of the carbon skeleton of this compound.

Methodology:

-

Substrate: Synthesize a stable isotope-labeled version of the compound (e.g., ¹³C-labeled this compound).

-

Cell Culture: Culture a relevant cell line (e.g., HepG2) in a medium containing the labeled substrate.

-

Metabolite Extraction: After a set incubation time, perform a polar and non-polar metabolite extraction from the cells and the culture medium.

-

Analysis:

-

Analyze the polar fraction for labeled intermediates of the citric acid cycle (e.g., succinate, malate) using GC-MS or LC-MS to confirm entry into central metabolism.

-

Analyze the acyl-CoA fraction of the cell lysate by LC-MS/MS to identify labeled downstream intermediates of β-oxidation (e.g., propionyl-CoA, butanoyl-CoA).

-

Experimental Workflow Visualization

Caption: Workflow for elucidating the metabolic pathway.

Conclusion

The metabolism of this compound is likely a complex process involving multiple enzymatic pathways and cellular compartments. Based on the metabolism of structurally related branched-chain fatty acids, a pathway involving initial α-oxidation followed by β-oxidation is the most plausible route for its degradation. Further investigation using the described experimental protocols is necessary to confirm this proposed pathway and to quantify the flux through each of its branches. A thorough understanding of its metabolism is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile in the context of drug development and metabolic research.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]

- 3. byjus.com [byjus.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Natural Presence of 3-Ethyl-2-methylpentanoic Acid: A Technical Guide to Branched-Chain Fatty Acids

For Immediate Release

This technical guide addresses the current scientific understanding of 3-Ethyl-2-methylpentanoic acid within the realm of natural products. Extensive literature reviews have revealed no direct evidence of this compound as a naturally occurring compound. However, this guide provides an in-depth exploration of closely related branched-chain fatty acids (BCFAs) that are found in nature, offering valuable context for researchers, scientists, and drug development professionals. The methodologies for isolation, identification, and the biological activities of these related compounds are detailed, providing a framework for the potential future discovery and investigation of this compound.

Natural Occurrence of Structurally Related Branched-Chain Fatty Acids

While this compound remains undiscovered in natural sources, its structural isomers and other short-chain BCFAs have been identified in a variety of natural products. These compounds contribute to the flavor and aroma profiles of foods and can possess bioactive properties.

Table 1: Natural Occurrence and Quantitative Data of Selected Branched-Chain Fatty Acids

| Compound | Natural Source(s) | Concentration Range |

| 2-Methylpentanoic Acid | Cheeses, Lamb, Mutton, Wine, Pepper (spice) | Up to 2630 ng/L (in aged wines)[1] |

| 3-Methylpentanoic Acid | Valeriana officinalis (Valerian), Pelargonium graveolens, Wine | Up to 2040 ng/L (in aged wines)[1] |

| 4-Methylpentanoic Acid | Wine | Up to 3810 ng/L (in aged wines)[1] |

| Other BCFAs (iso- and anteiso-) | Bacteria, Fungi, Ruminant milk and meat, Fermented foods | ~2% of fatty acids in cow's milk fat |

Experimental Protocols for the Analysis of Branched-Chain Fatty Acids

The analysis of short-chain and branched-chain fatty acids from complex natural matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for their separation and identification.

Sample Preparation and Extraction

A general workflow for the extraction and analysis of BCFAs from a solid or liquid natural product sample is outlined below.

Detailed Methodologies:

-

Extraction:

-

Homogenization: Solid samples are typically homogenized or lyophilized. For fungal or bacterial cultures, cell lysis may be required using methods like vortexing with glass beads.

-

Lipid Extraction: A common method is a modified Folch or Bligh-Dyer extraction using a chloroform:methanol (B129727) solvent system.

-

Solid-Phase Extraction (SPE): For selective isolation of fatty acids from complex matrices like wine, SPE cartridges are employed.

-

-

Derivatization:

-

To increase volatility for GC analysis, the carboxylic acid group is converted to an ester.

-

Fatty Acid Methyl Esters (FAMEs): This is a widely used method involving transesterification with methanol using an acid or base catalyst.

-

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This technique is used for enhancing sensitivity in GC-MS analysis, particularly in negative chemical ionization mode.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A polar capillary column is typically required for the separation of BCFA isomers.

-

Injection: The derivatized sample is injected into the GC.

-

Temperature Program: An optimized temperature gradient is used to separate the compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: The separated compounds are ionized (commonly by electron ionization) and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint for identification by comparison to spectral libraries.

-

Quantification: For accurate quantification, stable isotope-labeled internal standards are often used.

-

Biological Activities and Signaling Pathways of Related Branched-Chain Fatty Acids

While no biological activity has been reported for this compound, other short-chain and branched-chain fatty acids are known to be biologically active. They can act as signaling molecules and antimicrobial agents.

Signaling through G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids (SCFAs), including BCFAs, are known to activate specific G-protein coupled receptors, namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[2][3][4][5][6] This activation triggers downstream signaling cascades that can influence various physiological processes, including inflammation, glucose homeostasis, and lipid metabolism.[2][3][4][5]

Antimicrobial Activity

Several fatty acids, including BCFAs, exhibit antimicrobial properties. The primary mechanism of action is the disruption of the bacterial cell membrane.

Mechanism of Antimicrobial Action:

-

Intercalation: The aliphatic chains of the fatty acids insert into the bacterial cell membrane.

-

Increased Permeability: This disrupts the lipid bilayer, leading to increased membrane permeability.

-

Leakage of Cellular Components: Essential intracellular components leak out of the cell.

-

Inhibition of Cellular Processes: The disruption of the membrane potential can inhibit nutrient uptake and cellular respiration.

-

Cell Death: Ultimately, these events lead to bacterial cell death.

Conclusion and Future Directions

The natural occurrence of this compound remains to be established. However, the presence of its structural isomers and other branched-chain fatty acids in various natural products suggests that its existence in nature is plausible. The experimental protocols and biological activities detailed in this guide for related compounds provide a solid foundation for future research in this area.

Future research should focus on:

-

Screening a wider range of natural sources, particularly microorganisms and fermented foods, for the presence of this compound using sensitive analytical techniques like GC-MS.

-

Synthesizing this compound to be used as an analytical standard for its unambiguous identification in natural extracts.

-

Investigating the potential biological activities of synthetic this compound, including its interaction with GPCRs and its antimicrobial properties.

The exploration of novel BCFAs like this compound could lead to the discovery of new signaling molecules, flavor compounds, or antimicrobial agents with potential applications in the pharmaceutical, food, and biotechnology industries.

References

- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid

This technical guide provides a comprehensive overview of 3-Ethyl-2-methylpentanoic acid, including its chemical identity, physicochemical properties, and a generalized synthesis approach. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate identification and literature searches.

IUPAC Name: this compound[1]

Synonyms: While "this compound" is the standard IUPAC nomenclature, the compound is also referenced by other identifiers in various chemical databases and commercial listings. It is important to note that sometimes isomers may be listed with similar names, so careful verification of the structure is essential. Some common synonyms and identifiers include:

-

3-ethyl-2-methylvaleric acid

-

CAS Number: 600716-77-6[1]

-

PubChem CID: 19689074[1]

-

EC Number: 107-808-3[1]

-

RefChem: 501334[1]

-

SCHEMBL940382[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in research and development, including solubility, stability, and potential biological interactions. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Canonical SMILES | CCC(CC)C(C)C(=O)O | PubChem[1][] |

| InChI Key | APZRHSSXERCEFU-UHFFFAOYSA-N | PubChem[1][] |

| XLogP3 | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[] |

| Rotatable Bond Count | 4 | PubChem[] |

Synthesis Methodology

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the available literature. However, a general synthetic route can be proposed based on established organic chemistry principles for the formation of substituted carboxylic acids. A common approach involves the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Generalized Experimental Protocol: Malonic Ester Synthesis

-

Deprotonation of a Substituted Malonic Ester: A suitably substituted malonic ester, such as diethyl ethylmalonate, is treated with a strong base, typically sodium ethoxide in ethanol, to generate a stabilized enolate.

-

Alkylation: The enolate is then reacted with an appropriate alkyl halide, in this case, a 2-halobutane (e.g., 2-bromobutane), via an SN2 reaction to introduce the sec-butyl group at the α-position.

-

Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base (e.g., aqueous HCl or NaOH). Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.

It is important to note that this proposed synthesis may result in a racemic mixture of stereoisomers. Chiral separation techniques or stereoselective synthesis methods would be required to isolate specific enantiomers.

Synthesis Workflow Diagram

The following diagram illustrates the generalized workflow for the synthesis of this compound via the malonic ester route.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. While a specific, detailed experimental protocol for its synthesis is not available in the reviewed literature, a generalized and established synthetic approach has been outlined. The biological activity of this compound remains an area for future investigation. This information serves as a valuable resource for scientists and researchers interested in the study and application of this molecule.

References

In-Depth Technical Guide: Properties of CAS Number 600716-77-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 600716-77-6. The primary objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core properties. This document consolidates available physicochemical data, explores its role in synthetic chemistry, and provides illustrative experimental methodologies. While direct biological activity of the compound itself is not extensively documented in publicly available literature, its significance as a synthetic building block in the creation of complex, biologically active molecules is highlighted.

Chemical Identity and Physicochemical Properties

The compound associated with CAS number 600716-77-6 is identified as 3-Ethyl-2-methylpentanoic acid .[1] Its fundamental properties are summarized in the table below, derived from established chemical databases.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC(CC)C(C)C(=O)O | [1] |

| InChI Key | APZRHSSXERCEFU-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 144.115029749 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 106 | [1] |

Structure:

Caption: 2D structure of this compound.

Biological Activity and Pharmacological Profile

Extensive searches of scientific literature and patent databases did not yield significant data on the intrinsic biological activity or pharmacological profile of this compound itself. It is not currently marketed as a therapeutic agent, nor is it widely reported as a standalone bioactive compound in preclinical studies.

However, the relevance of this molecule in drug discovery lies in its utility as a synthetic building block or synthon . The "3-Ethyl-2-methylpentanoyl" moiety, derived from this carboxylic acid, is incorporated into the structure of more complex molecules that exhibit potent biological activities. This is a common strategy in medicinal chemistry, where the physicochemical properties of smaller, well-defined fragments are utilized to build larger molecules with desired pharmacological profiles.

Application in the Synthesis of Biologically Active Molecules: The Case of Rhizoxin Derivatives

A notable example of the application of this compound is in the synthesis of derivatives of Rhizoxin , a potent anti-tumor agent. These synthetic analogues often feature modifications to the side chains of the core macrolide structure, and the 3-Ethyl-2-methylpentanoyl group has been explored as one such modification. The lipophilicity and steric bulk of this group can influence the binding of the final molecule to its biological target, as well as its pharmacokinetic properties.

The general synthetic workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety into a target molecule (represented as R-NH2, where R is the core structure) is depicted below.

Caption: General workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety.

Experimental Protocols

Objective: To synthesize an N-substituted amide by coupling this compound with a primary or secondary amine using a carbodiimide (B86325) coupling agent.

Materials:

-

This compound (CAS 600716-77-6)

-

Primary or secondary amine (R-NH2 or R2NH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) as solvent

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Activation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours to form the NHS ester.

-

Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Coupling: Filter the NHS ester solution to remove the DCU precipitate. Add the amine solution dropwise to the filtered NHS ester solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove any further precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the amine is basic), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-substituted 3-Ethyl-2-methylpentanoyl amide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for amide bond formation.

Conclusion

While CAS number 600716-77-6, this compound, does not appear to possess significant intrinsic biological activity based on currently available data, its importance in the field of drug discovery should not be understated. Its well-defined physicochemical properties and its utility as a lipophilic building block make it a valuable synthon in the construction of more complex and potent therapeutic agents. The synthetic methodologies for its incorporation into larger molecules are standard and robust, allowing for the systematic exploration of structure-activity relationships in drug design. Future research may yet uncover novel biological roles for this compound, but its current value is firmly established in the realm of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 3-Ethyl-2-methylpentanoic Acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-2-methylpentanoic acid. It includes a compilation of its known attributes, a detailed hypothetical protocol for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, a summary of its computed and predicted properties provides valuable insights into its chemical nature. These properties have been aggregated from reputable chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 600716-77-6 | PubChem[1] |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Predicted: 214-225 °C | ChemBK (for isomer)[2] |

| Density | Predicted: 0.924±0.06 g/cm³ | ChemBK (for isomer)[2] |

| Solubility | Data not available | |

| pKa | Predicted: 4.83±0.25 | ChemBK (for isomer)[2] |

| XLogP3 | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Experimental Protocols

Due to the absence of a specific, published experimental protocol for the synthesis of this compound, a detailed methodology based on the well-established malonic ester synthesis for α-alkylated carboxylic acids is proposed below.[2][3][4][5] This is followed by a general procedure for the purification of a liquid carboxylic acid.

Proposed Synthesis of this compound via Malonic Ester Synthesis

This synthesis involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-Bromopropane

-

1-Bromoethane

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate.

-

First Alkylation: 1-Bromopropane is added dropwise to the reaction mixture. The mixture is then refluxed until the reaction is complete (monitored by TLC). This step introduces the propyl group at the α-carbon of the malonic ester.

-

Second Alkylation: The reaction mixture is cooled, and a second equivalent of sodium ethoxide is added to form the enolate of the mono-alkylated product. Subsequently, 1-bromoethane is added dropwise, and the mixture is refluxed to introduce the ethyl group.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-ethyl-2-propylmalonate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The acidified mixture is heated to induce decarboxylation, yielding this compound.

-

Work-up and Isolation: The cooled reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure.[6][7]

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation under vacuum.

-

The flask is heated gently in an oil bath.

-

Fractions are collected at the appropriate boiling point range, which is expected to be lower than the predicted atmospheric boiling point due to the reduced pressure.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to the presence of multiple chiral centers and overlapping signals. The predicted chemical shifts (δ) in ppm are as follows:

-

-COOH: A broad singlet in the region of 10-13 ppm.

-

-CH(CH₃)COOH: A multiplet for the proton at the C2 position.

-

-CH(CH₂CH₃)₂: A multiplet for the proton at the C3 position.

-

-CH₂CH₃: Multiplets for the methylene (B1212753) and methyl protons of the two ethyl groups. The diastereotopic nature of the methylene protons may lead to more complex splitting patterns.

-

-CH(CH₃)COOH: A doublet for the methyl protons at the C2 position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The predicted chemical shifts (δ) in ppm are:[8][9][10]

-

-COOH: In the range of 170-185 ppm.

-

-CH(CH₃)COOH (C2): In the range of 40-55 ppm.

-

-CH(CH₂CH₃)₂ (C3): In the range of 40-55 ppm.

-

-CH₂CH₃: Methylene carbons in the range of 20-35 ppm and methyl carbons in the range of 10-20 ppm.

-

-CH(CH₃)COOH (C-methyl): In the range of 10-20 ppm.

Predicted IR Spectrum

The infrared (IR) spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:[11][12][13]

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks in the region of 2850-2960 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium intensity band in the region of 1210-1320 cm⁻¹.

-

O-H bend (carboxylic acid): A medium intensity band in the region of 920-950 cm⁻¹.

Biological Context

While no specific biological activities or signaling pathways have been reported for this compound, as a branched-chain fatty acid (BCFA), it may share some of the general biological roles attributed to this class of molecules. BCFAs are known to be produced by the gut microbiota and have been implicated in various physiological processes.[14][15][16][17][18]

Potential biological roles of BCFAs include:

-

Modulation of Gut Health: BCFAs contribute to the integrity of the intestinal barrier.

-

Immune System Regulation: They can influence immune responses and have anti-inflammatory properties.[15]

-

Metabolic Effects: BCFAs may play a role in lipid and glucose metabolism.[15]

-

Anticancer Properties: Some studies suggest that certain BCFAs can inhibit the proliferation of cancer cells.[17]

Further research is required to determine if this compound exhibits any of these biological activities.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Biological Roles of Branched-Chain Fatty Acids

Caption: Potential biological roles of branched-chain fatty acids.

References

- 1. This compound | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. How To [chem.rochester.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 12. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 15. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 17. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-2-methylpentanoic Acid: An Examination of Publicly Available Data for Therapeutic Potential

Researchers, scientists, and drug development professionals exploring the therapeutic landscape of novel small molecules will find a conspicuous absence of public data on the biological activity and potential therapeutic applications of 3-Ethyl-2-methylpentanoic acid. Despite its defined chemical structure and properties, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its pharmacological effects and mechanisms of action. This technical guide serves to summarize the currently available information and highlight the dearth of research into this specific compound's therapeutic utility.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 600716-77-6 | PubChem |

| SMILES | CCC(CC)C(C)C(=O)O | PubChem |

Review of Existing Literature and Patent Landscape

Exhaustive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the therapeutic uses, biological activity, or mechanism of action of this compound. The existing literature focuses primarily on the chemical synthesis of this molecule or its isomers.

Patent databases contain some documents related to the synthesis of this compound and its isomers, often as part of broader claims covering various branched-chain carboxylic acids. However, these patents do not disclose any specific therapeutic applications or biological data for this particular compound.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds can offer speculative insights into potential biological activities.

GABA Analogues

This compound shares structural similarities with certain GABA (gamma-aminobutyric acid) analogues, a class of drugs known for their effects on the central nervous system. For instance, Valproic acid (2-propylpentanoic acid) is a well-known anticonvulsant and mood stabilizer. Valnoctamide (2-ethyl-3-methylpentanamide), an amide derivative of a structural isomer of this compound, also exhibits anticonvulsant properties.[1] This structural relationship suggests that this compound could potentially modulate GABAergic neurotransmission, but this remains purely hypothetical without experimental validation.

Fungal Metabolites

Research on natural products has identified related short-chain fatty acids as metabolites in fungi with potential biological activities. For example, 3-methylpentanoic acid has been reported as a fungal metabolite and is suggested to have antimicrobial potential in some basidiomycetes. This might imply a potential, albeit unexplored, antimicrobial application for this compound.

Analgesic Potential of a Related Glycoside

A study on the plant Ficus populifolia identified a glycosidic conjugate of 3-methyl pentanoic acid, 2-O-β-D-(3',4',6'-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, which showed potential analgesic properties in in-silico and in-vivo (extract-based) studies. While this compound is structurally distinct from this compound, it points to the possibility of the core pentanoic acid structure contributing to biological activity.

Future Directions and Unanswered Questions

The lack of available data on this compound presents both a challenge and an opportunity for the research community. Key questions that remain to be answered include:

-

Pharmacological Activity: Does this compound exhibit any significant biological activity, particularly on the central nervous system, or as an antimicrobial or anti-inflammatory agent?

-

Mechanism of Action: If active, what are the molecular targets and signaling pathways modulated by this compound?

-

Structure-Activity Relationship: How does the specific arrangement of the ethyl and methyl groups at the 2 and 3 positions influence its biological effects compared to its various isomers?

-

Safety and Toxicity: What is the toxicological profile of this compound?

To address these questions, a systematic investigation is required. The logical workflow for such an investigation is outlined below.

Conclusion

References

In-depth Technical Guide on 3-Ethyl-2-methylpentanoic Acid: Analysis of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 3-Ethyl-2-methylpentanoic Acid

This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature and chemical databases, this document outlines the available information and identifies critical knowledge gaps.

1. Executive Summary

This compound is a chemical compound with the molecular formula C8H16O2. Despite its defined chemical structure, a thorough investigation of scientific databases and research articles reveals a significant lack of information regarding its specific mechanism of action, biological targets, and pharmacological effects. The available data is primarily limited to its chemical and physical properties, with no detailed studies on its interaction with biological systems. This guide presents the existing information and underscores the absence of in-depth research required to fulfill the request for a detailed technical whitepaper, including experimental protocols and signaling pathway diagrams.

2. Chemical and Physical Properties